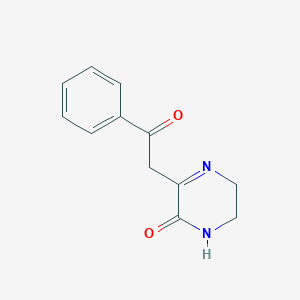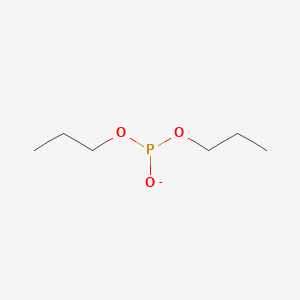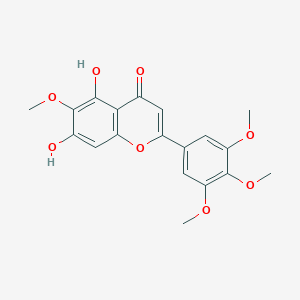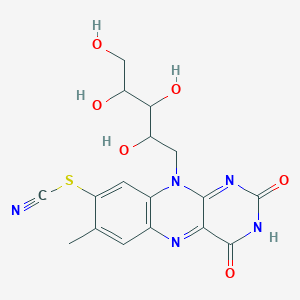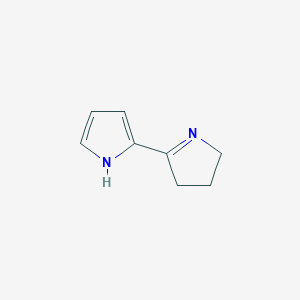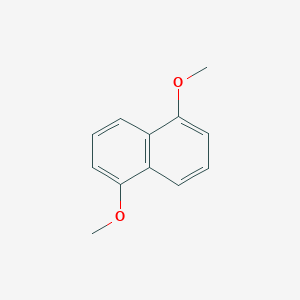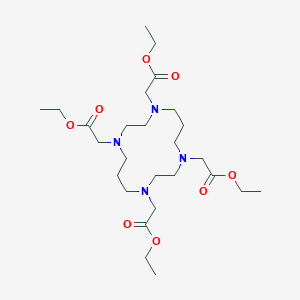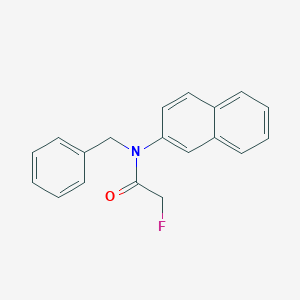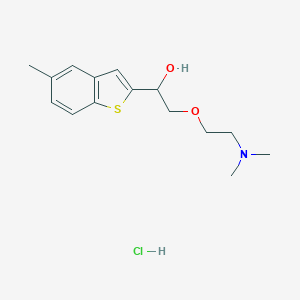
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride, commonly known as DMXB-A, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a critical role in cognitive function, memory, and synaptic plasticity.
Mécanisme D'action
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and cortex, regions of the brain that are critical for learning and memory. Activation of the α7 nicotinic acetylcholine receptor leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive processes.
Effets Biochimiques Et Physiologiques
DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, DMXB-A has been shown to enhance attention and reduce impulsivity in animal models of ADHD. DMXB-A has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXB-A is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, DMXB-A is relatively new and its long-term safety and efficacy have not been fully established. In addition, DMXB-A is expensive and difficult to synthesize, which may limit its use in laboratory experiments.
Orientations Futures
Future research on DMXB-A could focus on its potential therapeutic properties in other neurological disorders, such as Parkinson's disease and depression. In addition, further studies are needed to establish the long-term safety and efficacy of DMXB-A in humans. The development of more efficient and cost-effective synthesis methods for DMXB-A could also facilitate its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 5-methylbenzo[b]thiophene-2-carbaldehyde with 2-dimethylaminoethyl chloride to form the intermediate, alpha-((2-(dimethylamino) ethoxy)methyl)-5-methylbenzo[b]thiophene-2-carbaldehyde. This intermediate is then reduced to DMXB-A using sodium borohydride and hydrochloric acid.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that DMXB-A can improve cognitive function, memory, and attention in animal models of these disorders.
Propriétés
Numéro CAS |
131965-03-2 |
|---|---|
Nom du produit |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride |
Formule moléculaire |
C15H22ClNO2S |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(5-methyl-1-benzothiophen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-11-4-5-14-12(8-11)9-15(19-14)13(17)10-18-7-6-16(2)3;/h4-5,8-9,13,17H,6-7,10H2,1-3H3;1H |
Clé InChI |
JYOUZRMJJNQBRU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-me thanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








